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molecular formula C11H14N2O2 B8343592 (1-(2-Methoxyethyl)-1H-indazol-5-yl)methanol

(1-(2-Methoxyethyl)-1H-indazol-5-yl)methanol

Cat. No. B8343592
M. Wt: 206.24 g/mol
InChI Key: DSUDRNJXRAKNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829026B2

Procedure details

The titled compound was prepared according to the procedure described in step-1 and step 2 of Example 13 from 1H-indazole-5-carboxylic acid and 1-bromo-2-methoxyethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=2)[CH:3]=[N:2]1.Br[CH2:14][CH2:15][O:16][CH3:17]>>[CH3:17][O:16][CH2:15][CH2:14][N:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10][OH:12])=[CH:7][CH:8]=2)[CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCN1N=CC2=CC(=CC=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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